![molecular formula C41H78ClNO3 B14600831 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride CAS No. 60273-45-2](/img/structure/B14600831.png)
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride is a chemical compound with the CAS number 60273-45-2 . It is a derivative of ethanol and is characterized by the presence of a dihexadecoxyphenyl group attached to the ethanol backbone. This compound is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride typically involves the reaction of 3,4-dihexadecoxybenzyl chloride with ethanolamine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the interactions between different biomolecules.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways within the cell. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride include:
- 2-(Methylamino)ethanol
- N-Methylethanolamine
- 2-(Dimethylamino)ethanol
Uniqueness
What sets this compound apart from these similar compounds is the presence of the dihexadecoxyphenyl group. This unique structural feature imparts distinct chemical properties and reactivity, making it valuable for specific scientific research applications .
Properties
CAS No. |
60273-45-2 |
|---|---|
Molecular Formula |
C41H78ClNO3 |
Molecular Weight |
668.5 g/mol |
IUPAC Name |
2-[(3,4-dihexadecoxyphenyl)methylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C41H77NO3.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-44-40-32-31-39(38-42-33-34-43)37-41(40)45-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,37,42-43H,3-30,33-36,38H2,1-2H3;1H |
InChI Key |
PATPXBGLEHPJEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)CNCCO)OCCCCCCCCCCCCCCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


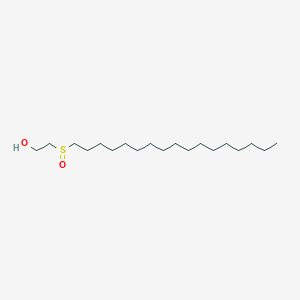

![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)


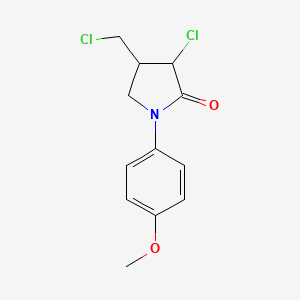
![2-[Dibromo(nitro)methyl]-1-methylimidazolidine](/img/structure/B14600796.png)
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)
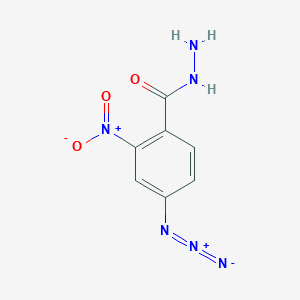


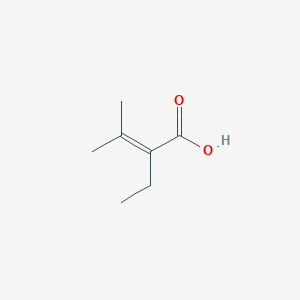
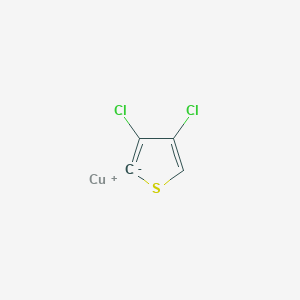
![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)
